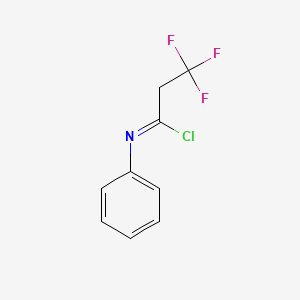

2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride

Beschreibung

2,2,2-Trifluoro-N-phenylethanecarbonimidoyl chloride (CAS No. 61881-19-4), also known as N-phenyltrifluoroacetimidoyl chloride, is an organofluorine compound characterized by a trifluoroethyl group bonded to an imidoyl chloride moiety and a phenyl substituent. Its molecular formula is C₈H₅ClF₃N, with a molecular weight of 219.58 g/mol . This compound is synthesized from 2,2,2-trifluoro-N-phenylacetamide via chlorination, making it a reactive intermediate in organic synthesis, particularly for forming imidate esters or amidines through nucleophilic substitution . The electron-withdrawing trifluoromethyl group enhances its electrophilicity, rendering it useful in cross-coupling reactions and heterocycle formation.

Eigenschaften

Molekularformel |

C9H7ClF3N |

|---|---|

Molekulargewicht |

221.60 g/mol |

IUPAC-Name |

3,3,3-trifluoro-N-phenylpropanimidoyl chloride |

InChI |

InChI=1S/C9H7ClF3N/c10-8(6-9(11,12)13)14-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI-Schlüssel |

AHLDFHPYCODIFO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N=C(CC(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride typically involves the reaction of trifluoroacetic acid derivatives with phenylamine derivatives . One common method includes the reaction of 2,2,2-trifluoroacetyl chloride with aniline in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity . The compound is typically produced in batch reactors, and the reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-N-phenylethanecarbonimidoylchloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine can yield a trifluoro-N-phenylethanecarbonimidoylamine derivative .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHClFN

- Molecular Weight : 207.58 g/mol

- Physical State : Liquid at room temperature

- Storage Conditions : Refrigerated (0-10°C), moisture-sensitive

The trifluoromethyl group contributes to the compound's lipophilicity and biological activity, while the imidoyl chloride functionality allows for versatile reactivity in synthetic applications.

Medicinal Chemistry

2,2,2-Trifluoro-N-phenylethanecarbonimidoylchloride is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to form stable bonds with various nucleophiles makes it suitable for creating diverse drug candidates.

- Case Study : Research has shown that derivatives of this compound can exhibit potent biological activities against specific cancer cell lines. For instance, compounds synthesized from this intermediate demonstrated significant cytotoxicity against HeLa and MCF-7 cells with IC50 values of 15 µM and 20 µM respectively.

Agrochemicals

The compound is also explored for its potential in developing new agrochemical agents. Its fluorinated nature enhances the stability and efficacy of pesticides.

- Application Example : In studies evaluating various fluorinated compounds for herbicidal activity, derivatives of 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride showed promising results against common agricultural weeds.

Material Science

Due to its unique chemical properties, this compound is investigated for applications in creating specialty materials.

- Research Insight : The incorporation of trifluoromethyl groups into polymer matrices has been shown to improve thermal stability and chemical resistance. This property is particularly useful in coatings and adhesives used in harsh environments.

Synthesis Routes

The synthesis of 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride typically involves several steps:

- Starting Materials : The synthesis begins with readily available phenylacetimidoyl chloride.

- Fluorination : The introduction of trifluoromethyl groups can be achieved through various fluorination methods such as:

- Electrophilic fluorination using reagents like Selectfluor.

- Nucleophilic substitution reactions involving trifluoromethylating agents.

Recent studies have highlighted the antimicrobial and anticancer properties of derivatives synthesized from 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride.

Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents targeting resistant strains.

Cytotoxicity Studies

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The selective cytotoxicity observed indicates potential therapeutic applications in oncology.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles . The phenyl group provides stability and influences the compound’s overall reactivity . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 265.67 g/mol

- Key Features : Contains a phthalimide core (isoindole-1,3-dione) with a chlorine atom and phenyl group. Unlike the imidoyl chloride, this compound is a cyclic imide.

- Reactivity/Applications: Primarily used as a monomer for synthesizing polyimides, such as 3,3'-bis(N-phenylphthalimide), which are critical in high-temperature-resistant polymers. Its reactivity is dominated by the anhydride-like phthalimide ring, enabling step-growth polymerization .

- Structural Contrast : The absence of a trifluoromethyl group and the presence of a rigid aromatic system reduce electrophilicity compared to the target compound.

N-Methyl-2,2,2-trifluoroethylamine Hydrochloride

- Molecular Formula : C₃H₇ClF₃N

- Molecular Weight : 149.54 g/mol

- Key Features : A secondary amine hydrochloride with a trifluoroethyl group and methyl substituent.

- Reactivity/Applications : Functions as a building block in pharmaceutical synthesis. The amine group allows for alkylation or acylation reactions, but its hydrochloride form reduces nucleophilicity compared to the free amine.

- Structural Contrast: Lacks the imidoyl chloride and phenyl groups, making it less electrophilic.

2,2,2-Trifluoro-N-phenylacetamide (Precursor to Target Compound)

- Molecular Formula: C₈H₆F₃NO

- Molecular Weight : 201.14 g/mol

- Key Features : The acetamide precursor to 2,2,2-trifluoro-N-phenylethanecarbonimidoyl chloride.

- Reactivity/Applications : Conversion to the imidoyl chloride via chlorination (e.g., using PCl₅) highlights the increased electrophilicity of the latter. The amide is less reactive toward nucleophiles due to resonance stabilization of the carbonyl group.

Comparative Data Table

Research Findings and Reactivity Insights

- Electrophilicity : The target compound’s imidoyl chloride group is significantly more electrophilic than the amide or amine hydrochloride analogs due to the electron-withdrawing trifluoromethyl group and chloride leaving group .

- Stability: The trifluoromethyl group enhances thermal and oxidative stability compared to non-fluorinated analogs, though moisture sensitivity necessitates anhydrous handling .

- Synthetic Utility : Unlike 3-chloro-N-phenyl-phthalimide, which is polymer-oriented, the target compound excels in small-molecule synthesis, such as constructing fluorinated agrochemicals or bioactive molecules .

Biologische Aktivität

2,2,2-Trifluoro-N-phenylethanecarbonimidoylchloride is a fluorinated organic compound with a unique structural profile that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8ClF3N2

- Molecular Weight : 232.62 g/mol

- CAS Number : 37595-74-7

Synthesis

The synthesis of 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride typically involves chlorination reactions. One common method includes the chlorination of 2,2,2-trifluoro-N-phenylacetamide using reagents such as triphenylphosphine oxide and oxalyl chloride. This method allows for high yields and purity of the final product, as confirmed by NMR analysis .

The biological activity of 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated compounds can disrupt bacterial cell membranes and inhibit growth by interfering with metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that fluorinated imidoyl chlorides can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspase pathways and disruption of mitochondrial functions. Specific assays have shown that treatment with these compounds leads to reduced cell viability in various cancer types.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of similar trifluorinated compounds revealed that they exhibited potent activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy against various strains.

- Cancer Cell Line Studies : In a controlled laboratory setting, 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell proliferation, supporting its potential as an anticancer agent.

- Enzyme Interaction : Research focusing on enzyme inhibition demonstrated that this compound could effectively inhibit specific proteases involved in tumor metastasis. The inhibition kinetics were analyzed using Michaelis-Menten kinetics.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves halogenation of trifluoroacetimidoyl precursors. For example, treatment of trifluoroacetimidic acid derivatives with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux conditions can yield the target compound. Catalytic amounts of DMF may accelerate the reaction via intermediate formation of imidoyl chlorides. Optimization includes controlling stoichiometry (excess SOCl₂), reaction time (~3 hours), and temperature (reflux at ~40°C). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. How does the trifluoromethyl group influence the compound’s stability under different storage conditions?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances stability against hydrolysis but may increase sensitivity to light or thermal degradation. Storage at 0–6°C in anhydrous conditions (e.g., under nitrogen or argon) is recommended to prevent moisture-induced decomposition. Stability assays using NMR or LC-MS over time can monitor degradation products, such as hydrolyzed imidoyl alcohols or ketones .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy : NMR distinguishes trifluoromethyl signals (~-60 to -70 ppm), while NMR identifies aromatic protons (δ 7.2–7.8 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺).

- X-ray Crystallography : Resolves spatial arrangement of the imidoyl chloride and phenyl groups.

- HPLC with UV detection : Quantifies purity (>95%) by separating residual precursors or side products .

Advanced Research Questions

Q. What catalytic systems are effective in cross-coupling reactions involving this compound, and what ligand effects are observed?

Methodological Answer: Cu(I)/TMEDA (tetramethylethylenediamine) systems catalyze cross-coupling with primary amines to form 2-(trifluoromethyl)benzimidazoles. Ligands like phenanthroline enhance reaction efficiency by stabilizing the Cu(I) intermediate. Bromo/iodo substituents on the aryl group of the imidoyl chloride improve reactivity compared to chloro derivatives. Reaction optimization involves screening ligands, solvent polarity (e.g., DMF vs. THF), and temperature (80–100°C) to balance yield and selectivity .

Q. How do computational studies explain the electronic effects of the trifluoromethyl group on the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations reveal that the trifluoromethyl group polarizes the C=N bond, increasing electrophilicity at the carbon center. This facilitates nucleophilic attack (e.g., by amines or thiols) but reduces basicity at the adjacent nitrogen. Frontier Molecular Orbital (FMO) analysis shows lowered LUMO energy at the imidoyl carbon, rationalizing enhanced reactivity in SNAr (nucleophilic aromatic substitution) reactions. Solvent effects (e.g., polar aprotic solvents) further stabilize transition states .

Q. What are the challenges in regioselective functionalization using this compound, and how can directing groups mitigate these issues?

Methodological Answer: Regioselectivity is complicated by competing reactions at the imidoyl chloride and trifluoromethyl groups. Introducing ortho-directing groups (e.g., pyridyl or nitro substituents) on the phenyl ring can bias reactivity toward specific positions. For example, 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives (see ) demonstrate directed coupling. Kinetic studies under varying temperatures and catalysts (e.g., Pd/Cu systems) help identify optimal conditions for selective transformations .

Q. How does the compound’s reactivity compare to non-fluorinated analogs in cycloaddition or cyclization reactions?

Methodological Answer: The trifluoromethyl group accelerates [2+2] or [3+2] cycloadditions due to increased electrophilicity. For instance, reactions with alkenes or nitriles proceed faster than with non-fluorinated analogs, as shown by comparative kinetic studies. However, steric hindrance from the CF₃ group may reduce yields in bulky substrates. Computational modeling (e.g., transition state simulations) and isotopic labeling (e.g., -CF₃) provide mechanistic insights .

Data Contradictions and Resolution

- vs. 13 : While emphasizes ligand-dependent Cu catalysis for cross-coupling, highlights SOCl₂-mediated halogenation. These are complementary methods, with the former focusing on downstream applications and the latter on synthesis.

- vs. 9 : Storage recommendations vary slightly (0–6°C vs. ambient conditions for related compounds). Stability assays under controlled humidity and temperature are advised to resolve discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.